Cas no 797755-11-4 (4-(2-Carboxyethyl)phenylboronic acid, pinacol ester)

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester structure
797755-11-4 structure
Product Name:4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
Numero CAS:797755-11-4
MF:C15H21BO4
MW:276.135844945908
MDL:MFCD11053827
CID:828108
Update Time:2025-06-07

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
    • 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
    • 4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
    • B-4617
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenepropanoic acid (ACI)
    • 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]propionic acid
    • MDL: MFCD11053827
    • Inchi: 1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-6,8-9H,7,10H2,1-4H3,(H,17,18)
    • Chiave InChI: FGPXTVKFNUWYEQ-UHFFFAOYSA-N
    • Sorrisi: O=C(CCC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)O

Proprietà calcolate

  • Massa esatta: 276.15300
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 4

Proprietà sperimentali

  • PSA: 55.76000
  • LogP: 2.00300

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019120691-5g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
797755-11-4 95%
5g
$693.68 2023-09-01
Alichem
A019120691-10g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
797755-11-4 95%
10g
$980.00 2023-09-01
Alichem
A019120691-25g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
797755-11-4 95%
25g
$1767.02 2023-09-01
TRC
C178228-100mg
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
797755-11-4
100mg
$ 75.00 2023-04-18
TRC
C178228-250mg
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
797755-11-4
250mg
$ 150.00 2023-04-18
TRC
C178228-500mg
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
797755-11-4
500mg
$ 224.00 2023-04-18
TRC
C178228-1g
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
797755-11-4
1g
$ 316.00 2023-04-18
abcr
AB273494-5g
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester, 98%; .
797755-11-4 98%
5g
€301.00 2025-04-16
Apollo Scientific
OR360875-100mg
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
797755-11-4
100mg
£15.00 2024-07-28
Apollo Scientific
OR360875-250mg
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
797755-11-4
250mg
£23.00 2025-02-19

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Riferimento
Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors
Grimm, Sebastian H.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(5), 692-699

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Riferimento
Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Activated Alkenes
Alektiar, Sara N. ; et al, Journal of the American Chemical Society, 2021, 143(33), 13022-13028

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2.5 h, rt → 80 °C
Riferimento
Synthesis and evaluation of (E)-2-(5-phenylpent-2-en-4-ynamido)cyclohex-1-ene-1-carboxylate derivatives as HCA2 receptor agonists
Bobileva, Olga; et al, Bioorganic & Medicinal Chemistry, 2017, 25(16), 4314-4329

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Cyclohexanethiol ,  Rose Bengal Solvents: Dimethyl sulfoxide ;  12 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Water
Riferimento
Hydrocarboxylation of alkenes with formate salts via photocatalysis
Huang, Yan; et al, Youji Huaxue, 2022, 42(8), 2568-2573

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Toluene ,  Tetrahydrofuran ;  45 °C
Riferimento
PQS-enabled visible-light iridium photoredox catalysis in water at room temperature
Bu, Mei-jie; et al, Green Chemistry, 2018, 20(6), 1233-1237

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Riferimento
Photoinduced hydrocarboxylation via thiol-catalyzed delivery of formate across alkenes
Alektiar, Sara N.; et al, ChemRxiv, 2021, 1, 1-8

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dimethyl sulfoxide ;  12 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Solvents: Water
Riferimento
Photoredox Activation of Formate Salts: Hydrocarboxylation of Alkenes via Carboxyl Group Transfer
Huang, Yan; et al, ACS Catalysis, 2021, 11(24), 15004-15012

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Riferimento
Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Activated Alkenes
Alektiar, Sara N. ; et al, Journal of the American Chemical Society, 2021, 143(33), 13022-13028

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Riferimento
Photoinduced hydrocarboxylation via thiol-catalyzed delivery of formate across alkenes
Alektiar, Sara N.; et al, ChemRxiv, 2021, 1, 1-8

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Raw materials

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Preparation Products

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:797755-11-4)4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
Numero d'ordine:A864812
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:48
Prezzo ($):181.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:797755-11-4)4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
A864812
Purezza:99%
Quantità:5g
Prezzo ($):181.0
Email